molecular formula C6H7NO3S B3158620 2-Ethoxy-3-nitrothiophene CAS No. 859492-27-6

2-Ethoxy-3-nitrothiophene

Cat. No.: B3158620
CAS No.: 859492-27-6
M. Wt: 173.19 g/mol
InChI Key: LJSPOVJGQGWQEB-UHFFFAOYSA-N
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Description

2-Ethoxy-3-nitrothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. The presence of the ethoxy and nitro groups on the thiophene ring imparts unique chemical properties to this compound, making it a compound of interest in various fields of research and industry.

Scientific Research Applications

2-Ethoxy-3-nitrothiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored the use of this compound derivatives in drug development, particularly for their potential as enzyme inhibitors and receptor modulators.

    Industry: In the field of materials science, this compound is used in the development of organic semiconductors and conductive polymers.

Safety and Hazards

2-Ethoxy-3-nitrothiophene may cause an allergic skin reaction and serious eye irritation. It’s advised to wear protective gloves, clothing, and eye protection when handling this compound .

Future Directions

Thiophene and its derivatives, including 2-Ethoxy-3-nitrothiophene, have attracted great interest in both industry and academia due to their wide range of applications. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The global market for thiophene derivatives is anticipated to witness steady growth, reflecting the increasing demand for these compounds across various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-nitrothiophene typically involves the nitration of 2-ethoxythiophene. This can be achieved by treating 2-ethoxythiophene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the 3-nitro derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-nitrothiophene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as bromination or chlorination, using halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, strong bases (e.g., sodium hydride).

    Electrophilic Aromatic Substitution: Bromine, chlorine, Lewis acid catalysts (e.g., aluminum chloride).

Major Products Formed:

    Reduction: 2-Ethoxy-3-aminothiophene.

    Substitution: Various 2-substituted-3-nitrothiophenes.

    Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-nitrothiophene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

2-Ethoxy-3-nitrothiophene can be compared with other nitrothiophene derivatives, such as:

    2-Methoxy-3-nitrothiophene: Similar in structure but with a methoxy group instead of an ethoxy group. This difference can affect the compound’s reactivity and biological activity.

    2-Ethoxy-5-nitrothiophene: The nitro group is positioned differently on the thiophene ring, which can influence the compound’s chemical properties and reactivity.

    3-Nitrothiophene: Lacks the ethoxy group, making it less lipophilic and potentially altering its biological activity.

The unique combination of the ethoxy and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethoxy-3-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-2-10-6-5(7(8)9)3-4-11-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSPOVJGQGWQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CS1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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